Superior Reactivity: Pyrrolidine vs. Piperidine Scaffold in Nucleophilic Addition Reactions
In a direct head-to-head comparison under identical aqueous micellar conditions (SDS/water, acid catalyst), tert-butyl 2-methoxypyrrolidine-1-carboxylate (1a) reacted with a range of carbon nucleophiles (1,3-dicarbonyl compounds, silyl enol ethers, ethyl vinyl ether) to produce the corresponding 2-substituted N-Boc pyrrolidines in good yields. In stark contrast, the homologous six-membered ring compound, N-Boc-2-methoxypiperidine (1b), provided only moderate yields of the analogous piperidine products [1]. The study attributes this difference to the inherent reactivity of the five-membered N-acyliminium ion versus its six-membered counterpart.
| Evidence Dimension | Reactivity (Nucleophilic Addition Yield Outcome) |
|---|---|
| Target Compound Data | Good yields |
| Comparator Or Baseline | N-Boc-2-methoxypiperidine (1b) — Moderate yields |
| Quantified Difference | Qualitative yield classification (Good vs. Moderate) across multiple nucleophiles |
| Conditions | SDS/water micellar medium, acid catalyst (e.g., TsOH), room temperature, 2-24 h reaction time |
Why This Matters
This direct comparison provides a clear, empirical basis for selecting the pyrrolidine scaffold over the piperidine alternative when planning nucleophilic alpha-functionalization via the N-acyliminium ion pathway, directly impacting synthetic efficiency and overall yield.
- [1] Santos, L.S., et al. Tetrahedron Letters 2004, 45(13), 2821-2823. Addition of carbon nucleophiles to cyclic N-acyliminium ions in SDS/water. View Source
